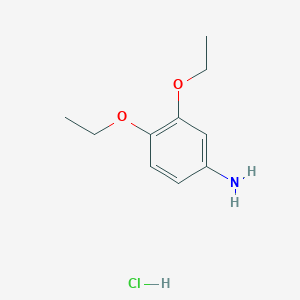

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

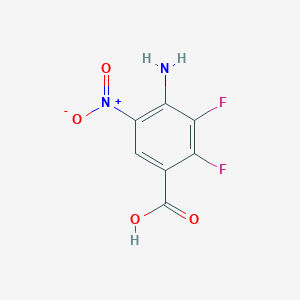

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride, commonly referred to as DMAE-HCl, is an organic compound and a derivative of the amino acid choline. It is a white, odorless, crystalline solid with a melting point of 143-145°C. DMAE-HCl has been used in scientific research for decades and has been found to have a number of biochemical and physiological effects.

科学的研究の応用

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for the introduction of the dimethoxybenzyl group into larger molecules, which can be crucial for the biological activity of pharmaceuticals. For example, it can be used to synthesize compounds with potential antitumor activity .

Protective Group in Peptide Synthesis

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. N-(3,4-Dimethoxybenzyl)-N-ethylamine hydrochloride can act as a protective group for amines, which can then be selectively deprotected at a later stage without affecting other functional groups .

Material Science: Monolayer Formation

The compound is used in material science for the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs have applications in creating anti-fouling coatings, biosensors, and in nanotechnology. The dimethoxybenzyl group enhances solubility and stability during the monolayer formation process .

Organic Synthesis: Solubilizing Agent

Due to its dimethoxybenzyl moiety, the compound can act as a solubilizing agent in organic synthesis, particularly when dealing with poorly soluble organic compounds. This property is beneficial in various chemical reactions where solubility is a limiting factor .

Catalysis: Ligand for Transition Metals

N-(3,4-Dimethoxybenzyl)-N-ethylamine hydrochloride can be used as a ligand for transition metals in catalysis. The presence of the nitrogen atom allows it to coordinate with metals, facilitating various catalytic reactions, including cross-coupling reactions .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound can be utilized as a standard or reference compound in chromatographic analysis due to its distinct chemical structure. It helps in the identification and quantification of similar compounds in complex mixtures .

Neuroscience Research: Neurotransmitter Analogue

The structure of N-(3,4-Dimethoxybenzyl)-N-ethylamine hydrochloride resembles that of certain neurotransmitters, making it a valuable tool in neuroscience research. It can be used to study neurotransmitter pathways and receptor binding .

Chemical Education: Teaching Synthesis Techniques

Lastly, this compound is also used in chemical education to teach advanced synthesis techniques to students. Its synthesis involves multiple steps that can demonstrate various organic chemistry concepts and techniques .

作用機序

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group can increase the solubility and stability of the compound, which may influence its bioavailability .

Result of Action

The removal of the 3,4-dimethoxybenzyl group during monolayer formation could potentially lead to changes in the structure and function of the affected molecules .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride . For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

特性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3;/h5-7,12H,4,8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWZXYHHYMIZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585817 |

Source

|

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1052544-93-0, 40171-95-7 |

Source

|

| Record name | Benzenemethanamine, N-ethyl-3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052544-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)